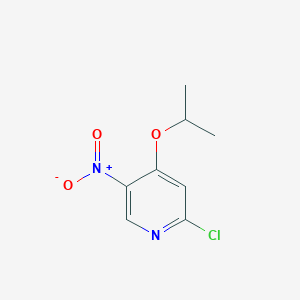

2-Chloro-4-isopropoxy-5-nitropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-nitro-4-propan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3/c1-5(2)14-7-3-8(9)10-4-6(7)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDGKHZNAHNYKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=NC=C1[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 4 Isopropoxy 5 Nitropyridine

Strategies for Constructing the Pyridine (B92270) Core with Specific Substituents

The assembly of the pyridine ring with the desired chlorine, isopropoxy, and nitro groups, or their precursors, requires careful planning to ensure correct regiochemistry.

De novo synthesis involves building the heterocyclic ring from simpler, non-cyclic starting materials. This approach offers the advantage of installing substituents at specific positions during the ring-forming process, avoiding potential issues with regioselectivity that can arise from functionalizing a pre-formed ring.

One patented method for a structurally related compound, 2-chloro-5-nitropyridine (B43025), illustrates this strategy. The process begins with a 2-halogenated acrylate (B77674) as the initial raw material. This substrate undergoes sequential condensation reactions, first with nitromethane (B149229) and then with triethyl orthoformate. The resulting intermediate is then cyclized in the presence of an ammonia-ammonium salt mixture to form the pyridine ring, yielding 2-hydroxy-5-nitropyridine (B147068). google.com The final step is a chlorination reaction, typically using agents like phosphorus oxychloride and phosphorus pentachloride, to replace the hydroxyl group with a chlorine atom, affording the target molecule. google.com This pathway strategically incorporates the nitrogen atom and the nitro-group precursor (nitromethane) into the final ring structure from the outset.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-halogenated acrylate, Nitromethane | DBN (catalyst), 60-65°C | Intermediate |

| 2 | Intermediate from Step 1 | Triethyl orthoformate, Cuprous chloride, 95-100°C | Intermediate |

| 3 | Intermediate from Step 2 | 10% Ammonia (B1221849), Ethanol, Ammonium chloride, 60-65°C | 2-Hydroxy-5-nitropyridine |

| 4 | 2-Hydroxy-5-nitropyridine | Phosphorus oxychloride, Phosphorus pentachloride, 60°C | 2-Chloro-5-nitropyridine |

This interactive table summarizes a de novo synthesis route for a related pyridine derivative. google.com

This more common approach starts with a substituted pyridine and sequentially adds the required functional groups. The order of these reactions is critical to control the regiochemical outcome, as existing substituents strongly influence the position of subsequent additions.

A typical route to a 2-chloro-5-nitropyridine derivative starts with 2-aminopyridine (B139424). dissertationtopic.netprepchem.comgoogle.com

Nitration: The 2-aminopyridine is first nitrated. The amino group is an activating, ortho-, para-director, which guides the incoming nitro group to the 5-position.

Hydrolysis: The resulting 2-amino-5-nitropyridine (B18323) is then converted to 2-hydroxy-5-nitropyridine via a diazotization reaction (using sodium nitrite (B80452) in an acidic medium) followed by hydrolysis. google.comguidechem.com

Chlorination: The hydroxyl group at the 2-position is subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) in combination with phosphorus pentachloride (PCl₅). google.comguidechem.comchemicalbook.com

To complete the synthesis of 2-Chloro-4-isopropoxy-5-nitropyridine, an isopropoxy group must be introduced at the 4-position. This could potentially be achieved by starting with a 2-chloro-4-hydroxypyridine (B96057) or 2,4-dichloropyridine (B17371) derivative, followed by nucleophilic substitution with isopropoxide and subsequent nitration. The functionalization of pyridines at the C4 position can be challenging but is achievable through specific metalation and capture protocols. nih.govchemrxiv.org For instance, a 2-chloro-4-nitropyridine (B32982) N-oxide can be synthesized from 2-chloropyridine (B119429) N-oxide using a mixture of concentrated nitric and sulfuric acids. google.com The N-oxide can then be reduced and the nitro group manipulated to install the desired functionality.

Installation of the Nitro Group: Regioselective Nitration

The introduction of the nitro group at the C5 position is a key step that is heavily governed by the electronic properties of the pyridine ring and its existing substituents.

Direct nitration of an appropriately substituted pyridine precursor, such as 2-chloro-4-isopropoxypyridine (B3024613), is the final step in many synthetic sequences. Unlike benzene (B151609), the pyridine ring is highly electron-deficient due to the electronegative nitrogen atom, making it resistant to standard electrophilic aromatic substitution (EAS) conditions (e.g., nitric acid/sulfuric acid mixtures), which often result in very low yields. researchgate.netstackexchange.com More effective methods have been developed to overcome this low reactivity.

Modern research has shown that the nitration of pyridine does not proceed through a conventional EAS mechanism. researchgate.netntnu.no A more effective method involves the use of dinitrogen pentoxide (N₂O₅). rsc.org

The accepted mechanism involves the following steps:

Formation of N-Nitropyridinium Intermediate: Pyridine reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium salt, such as N-nitropyridinium nitrate. ntnu.norsc.org

Nucleophilic Addition: This intermediate then reacts with a nucleophile, commonly bisulfite (HSO₃⁻) from an aqueous solution of NaHSO₃. The bisulfite attacks the pyridine ring, typically at the 2- or 4-position, to form unstable N-nitro-dihydropyridine intermediates. ntnu.no

Rearrangement and Elimination: The crucial step is the migration of the nitro group from the ring nitrogen to the C3 (or C5) position. Evidence supports that this occurs via a rsc.org sigmatropic shift, rather than through the formation of an ion pair. researchgate.netrsc.org Subsequent elimination of the bisulfite group re-aromatizes the ring to yield the 3-nitropyridine (B142982) product. ntnu.no This process bypasses the highly disfavored positively charged intermediate of a standard EAS reaction on a deactivated ring. quora.com

The final placement of the nitro group in this compound is a result of the combined directing effects of the pyridine nitrogen and the substituents at the C2 and C4 positions.

Pyridine Ring: The nitrogen atom itself is strongly electron-withdrawing, deactivating the entire ring, particularly the ortho (C2, C6) and para (C4) positions. This inherent property directs electrophilic attack toward the meta positions (C3, C5). stackexchange.comquora.comquora.com

C2-Chloro Group: The chlorine atom is an electron-withdrawing group via induction but is considered an ortho-, para-director due to resonance effects. On the pyridine ring, it further deactivates the molecule but directs incoming electrophiles to its ortho (C3) and para (C5) positions.

C4-Isopropoxy Group: The isopropoxy group is an electron-donating group through resonance. It is a strong activating group and also an ortho-, para-director. It directs incoming electrophiles to its ortho positions (C3 and C5).

In the case of a 2-chloro-4-isopropoxypyridine precursor, both the C2-chloro and C4-isopropoxy groups direct the nitration to the C3 and C5 positions. The powerful activating and directing effect of the C4-isopropoxy group strongly favors substitution at these positions. The C5 position is ultimately selected, resulting in the formation of this compound. This outcome is consistent with the electronic activation provided by the isopropoxy group and the inherent meta-directing nature of the pyridine ring system.

Indirect Introduction of the Nitro Group

The synthesis of this compound often involves an indirect approach to nitration. Instead of nitrating the fully substituted pyridine ring, a precursor molecule is nitrated early in the synthetic sequence. This strategy leverages the directing effects of the substituents already present to install the nitro group at the desired C5 position and avoids potential side reactions or deactivation of the ring toward nitration that might occur with all substituents in place.

A common strategy begins with a substituted pyridine derivative, such as a 2-amino-4-isopropoxypyridine or 2-chloro-4-isopropoxypyridine. This precursor is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The position of nitration is governed by the electronic effects of the existing substituents. Following nitration, subsequent steps would be carried out to introduce or modify other functional groups to arrive at the final product. For instance, if starting from an aminopyridine, the amino group can be converted into a chloro group via a Sandmeyer reaction after nitration. This multi-step pathway, where nitration is not the final step, is characteristic of an indirect introduction of the nitro group. guidechem.com

Introduction of the Isopropoxy Moiety: Etherification and Alkoxylation

The formation of the ether linkage to introduce the isopropoxy group can be achieved through two main pathways: nucleophilic aromatic substitution (SNAr) or the alkylation of a hydroxypyridine precursor.

Nucleophilic Aromatic Substitution (SNAr) with Isopropoxide Reagents

Nucleophilic aromatic substitution is a powerful method for introducing alkoxy groups onto an activated aromatic ring. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org The presence of a strong electron-withdrawing group, such as a nitro group, is crucial as it delocalizes the negative charge of the intermediate, thereby stabilizing it and facilitating the reaction. libretexts.orgwikipedia.org

A highly effective precursor for this reaction is 2,4-dichloro-5-nitropyridine (B33049). In this molecule, the nitro group at the C5 position strongly activates the pyridine ring for nucleophilic attack. Both the chloro substituent at C2 (para to the nitro group) and the one at C4 (ortho to the nitro group) are activated leaving groups. libretexts.org

The reaction is typically performed by treating 2,4-dichloro-5-nitropyridine with sodium isopropoxide, which can be generated in situ by reacting sodium metal or sodium hydride with isopropanol (B130326). The isopropoxide ion acts as the nucleophile. Regioselectivity is a key consideration in this reaction. The nucleophile preferentially attacks the C4 position. This selectivity is because the negative charge in the Meisenheimer complex formed by attack at the C4 (ortho) position can be effectively delocalized onto the adjacent nitro group. Subsequent elimination of the chloride ion yields the desired this compound.

| Precursor | Reagent | Solvent | Key Conditions | Product |

|---|---|---|---|---|

| 2,4-Dichloro-5-nitropyridine | Sodium isopropoxide (NaO-iPr) | Isopropanol | Reaction is heated to facilitate substitution. | This compound |

While halogens are common leaving groups, other functional groups can also be displaced in SNAr reactions. Sulfonate esters, such as tosylates (OTs) or mesylates (OMs), are excellent leaving groups due to the stability of the corresponding sulfonate anions.

Alkylation of Hydroxypyridine Precursors

An alternative to the SNAr pathway is the alkylation of a hydroxypyridine precursor, a method analogous to the Williamson ether synthesis. organic-chemistry.org This approach involves a two-step process starting with a molecule like 2-chloro-4-hydroxy-5-nitropyridine.

First, the hydroxyl group, which is weakly acidic, is deprotonated by a strong base to form a more nucleophilic pyridinoxide anion. Common bases for this step include sodium hydride (NaH) or potassium carbonate. The choice of base and solvent is critical to ensure complete deprotonation without promoting side reactions.

In the second step, the resulting pyridinoxide anion is treated with an alkylating agent, such as 2-bromopropane (B125204) or isopropyl iodide. The anion performs a nucleophilic attack on the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired ether bond.

| Precursor | Step 1 Reagent (Base) | Step 2 Reagent (Alkylating Agent) | Solvent | Product |

|---|---|---|---|---|

| 2-Chloro-4-hydroxy-5-nitropyridine | Sodium Hydride (NaH) | 2-Bromopropane | Anhydrous THF or DMF | This compound |

Incorporation of the Chloro Substituent: Chlorination Reactions

The introduction of the chlorine atom at the C2 position is typically achieved by the chlorination of a corresponding hydroxypyridine (or its tautomeric pyridone form). A suitable precursor for this step would be 4-isopropoxy-5-nitro-2(1H)-pyridone.

This transformation is a standard method in pyridine chemistry and is commonly carried out using chlorinating agents such as phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. globethesis.comchemicalbook.comgoogle.com The reaction involves heating the hydroxypyridine precursor with an excess of the chlorinating agent. The hydroxyl group is converted into a better leaving group, which is then displaced by a chloride ion. After the reaction is complete, the excess POCl₃ is typically removed by distillation, and the reaction mixture is carefully quenched with ice water to hydrolyze any remaining phosphorus compounds and precipitate the product. chemicalbook.comgoogle.com The crude product can then be isolated by filtration and purified. This chlorination step is often one of the final steps in the synthetic sequence.

Optimization of Reaction Conditions and Yields in Multi-Step Syntheses

A plausible synthetic sequence could involve:

Nitration: Introduction of a nitro group onto the pyridine ring. This step is often sensitive to temperature, with lower temperatures potentially reducing the formation of undesired isomers. guidechem.com

Nucleophilic Substitution: Introduction of the isopropoxy group by reacting a halogenated nitropyridine (e.g., 2,4-dichloro-5-nitropyridine) with isopropanol in the presence of a base.

Chlorination: Conversion of a hydroxyl group to the target chloro group, as described in section 2.4.1.

Optimizing a multi-step synthesis involves a systematic approach to each transformation. For instance, in the nitration step, controlling the temperature and the rate of addition of the nitrating agent can significantly impact the regioselectivity and yield. guidechem.com In the final chlorination step, adjusting the ratio of POCl₃ to PCl₅ and the reaction temperature can be crucial for driving the reaction to completion while minimizing degradation. mit.edu Continuous flow chemistry offers a powerful platform for optimization, allowing for precise control over parameters like temperature, pressure, and reaction time, which can lead to higher yields and purity. rsc.orgnih.gov

| Reaction Step | Parameter Varied | Initial Condition | Optimized Condition | Effect on Yield |

|---|---|---|---|---|

| Nitration | Temperature | Room Temperature | 0 - 5 °C | Increased regioselectivity and yield |

| Isopropoxylation | Base | Potassium Carbonate | Sodium Hydride | Faster reaction, higher yield |

| Chlorination | Reaction Time | 8 hours | 3 hours | Reduced byproduct formation, improved yield mit.edu |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in The synthesis of heterocyclic compounds, which are vital in pharmaceuticals and agrochemicals, is an area where these principles are increasingly being applied. ijarsct.co.innih.gov

Key green chemistry considerations for the synthesis of this compound include:

Safer Solvents and Reagents: Traditional syntheses often use hazardous solvents. nih.gov Replacing these with greener alternatives such as water, ethanol, or specifically designed "green solvents" like ionic liquids or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly reduce environmental impact. nih.govnumberanalytics.com For the chlorination step, moving from using excess POCl₃ as a solvent to a solvent-free or equimolar approach minimizes the use and subsequent disposal of this corrosive reagent. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasound irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. ijpsjournal.comjocpr.comnih.gov Continuous flow processes can also be more energy-efficient, especially for large-scale production. rsc.org

Catalysis: Using catalytic reagents is superior to using stoichiometric ones. biosynce.com Developing catalytic methods for the nitration or chlorination steps could significantly reduce waste. For example, organocatalysis and biocatalysis are emerging as powerful tools in sustainable heterocyclic synthesis. nih.govnumberanalytics.com

| Synthetic Aspect | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, excess POCl₃ chemicalbook.com | Water, ethanol, 2-MeTHF, ionic liquids, solvent-free conditions nih.govnih.govnumberanalytics.com |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, ultrasound, optimized flow reactors jocpr.comnih.gov |

| Reagents | Stoichiometric, often in excess researchgate.net | Catalytic (organocatalysts, biocatalysts), equimolar reagents numberanalytics.combiosynce.com |

| Process | Multi-step batch reactions with intermediate isolation google.com | One-pot reactions, telescoped continuous flow synthesis mdpi.comnih.gov |

By integrating these synthetic strategies and principles, the production of this compound can be achieved with greater efficiency, higher yields, and a reduced environmental footprint, aligning with the modern demands for sustainable chemical manufacturing. ijpsjournal.com

Reactivity and Reaction Mechanisms of 2 Chloro 4 Isopropoxy 5 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring in 2-Chloro-4-isopropoxy-5-nitropyridine is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the combined electron-withdrawing effects of the ring nitrogen atom and the potent nitro group at the C5 position. These features decrease the electron density of the aromatic ring, making it electrophilic and prone to attack by nucleophiles. libretexts.org

The SNAr mechanism typically proceeds through a two-step, addition-elimination pathway. First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, the chloro group at C2), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.com This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring and, crucially, onto the electronegative oxygen atoms of the nitro group. The presence of the nitro group ortho or para to the site of attack is essential for this stabilization. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substitution product.

Reactivity at the Chloro Position (C2)

The C2 position is the primary site for nucleophilic attack due to the presence of a good leaving group (chloride) and activation by both the ring nitrogen and the C5-nitro group.

2-chloro-5-nitropyridine (B43025) readily reacts with various oxygen nucleophiles. For instance, it reacts with aryloxide ions to form nitropyridyl aryl ethers. researchgate.netnih.gov Reactions with alkoxides, such as sodium methoxide, also proceed to yield the corresponding 2-alkoxy-5-nitropyridine derivatives. However, caution is advised when using hydroxide (B78521) bases, as this can lead to ring-opening of the pyridine molecule rather than simple substitution. researchgate.netnih.govcdnsciencepub.com This alternative reaction pathway, known as the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure), can occur under specific conditions. researchgate.net

Table 1: Examples of SNAr Reactions with Oxygen Nucleophiles

| Electrophile | Nucleophile | Product | Conditions | Yield | Reference |

| 2-Chloro-5-nitropyridine | Various phenols | 2-(Aryloxy)-5-nitropyridines | Continuous flow system | Not specified | researchgate.net |

| 2-Chloro-5-nitropyridine | Sodium deuteroxide (leading to ring opening) | 2-Hydroxy-5-nitropyridine (B147068) (after ring closure) | D₂O/DMSO | Not specified | cdnsciencepub.com |

The chlorine atom at the C2 position is readily displaced by a wide range of nitrogen nucleophiles, including primary and secondary amines. Kinetic studies on the reaction of 2-chloro-5-nitropyridine with substituted anilines in solvents like DMSO and DMF have shown that the reactions are not base-catalyzed and proceed via the standard SNAr mechanism. researchgate.net Similarly, reactions with primary amines can be used to produce 2-aminopyridine (B139424) intermediates, which are valuable in the synthesis of more complex heterocyclic systems like imidazo[4,5-b]pyridines. guidechem.com

Table 2: Examples of SNAr Reactions with Nitrogen Nucleophiles

| Electrophile | Nucleophile | Product | Conditions | Yield | Reference |

| 2-Chloro-3-nitropyridine | Substituted anilines | 2-Anilino-3-nitropyridine derivatives | Ethylene glycol, heat | 90-94% | guidechem.com |

| 2-Chloro-5-nitropyridine | Substituted anilines | 5-Nitro-N-phenylpyridin-2-amine derivatives | DMSO or DMF, 45–60°C | Not specified | researchgate.net |

| 2-Chloro-5-nitropyrimidine | Primary/secondary alicyclic amines | N-substituted-5-nitropyrimidin-2-amines | Aqueous media | Not specified | researchgate.net |

Sulfur-centered nucleophiles, such as thiols and thiolates, are particularly effective in SNAr reactions due to the high nucleophilicity of sulfur. libretexts.org These reactions provide a straightforward route to 2-thiopyridines, which are important structural motifs in many bioactive compounds. chemrxiv.org The reaction of activated 2-halopyridines with a broad range of thiols can often proceed under mild conditions, sometimes even at room temperature, to afford the corresponding thioethers in good yields. chemrxiv.org The high reactivity of sulfur nucleophiles makes them highly efficient for displacing the chloro group in substrates like 2-chloro-5-nitropyridine. rsc.org

Table 3: Examples of SNAr Reactions with Sulfur Nucleophiles

| Electrophile | Nucleophile | Product | Conditions | Yield | Reference |

| 2-(Arylvinyl)-3-nitropyridines | Thiolate anions | 2-(Arylvinyl)-3-(organothio)pyridines | Not specified | Good yields | researchgate.net |

| Activated 2-halopyridiniums | Thiols/thiolates | 2-Thiopyridinium salts | Room temperature | Not specified | chemrxiv.org |

While less common than reactions with N, O, or S nucleophiles, the displacement of the C2-chloro group by carbon nucleophiles is also possible. These reactions typically involve stabilized carbanions, such as those derived from active methylene (B1212753) compounds like diethyl malonate. For example, 2-chloro-3-nitropyridines react with diethyl malonate, followed by hydrolysis and decarboxylation, to introduce a methyl group at the C2 position. nih.gov Another important reaction involving carbon nucleophiles is the Vicarious Nucleophilic Substitution (VNS), where a carbanion attacks a C-H position on the electron-deficient ring, typically ortho or para to a nitro group, leading to C-H functionalization rather than substitution of the leaving group. acs.orgnih.gov

Table 4: Examples of Reactions with Carbon Nucleophiles

| Electrophile | Nucleophile | Product | Reaction Type | Conditions | Yield | Reference |

| 2-Chloro-3-nitropyridines | Diethyl malonate | 2-Methyl-3-nitropyridines (after hydrolysis/decarboxylation) | SNAr | Not specified | Not specified | nih.gov |

| 3-Nitropyridine (B142982) | Isopropyl phenyl sulfone carbanion | Meisenheimer adduct (alkylation product not formed) | VNS | -60°C | 43% (adduct) | acs.org |

Reactivity at the Nitro Position (C5)

The nitro group on a pyridine ring can also act as a leaving group in nucleophilic aromatic substitution, although it is generally less facile than halide displacement. google.comguidechem.com The nitro group's ability to be displaced exhibits halogen-like properties. google.comguidechem.com This reactivity is particularly observed with certain nucleophiles, such as anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov For instance, studies on 3-R-5-nitropyridines have shown that the non-activated nitro group can be substituted. nih.gov Specifically, the 3-NO₂ group in some 2-substituted nitropyridines has been found to be selectively substituted by sulfur nucleophiles even when another potential leaving group is present. nih.gov

Nitro Group as a Leaving Group in SNAr

In the realm of nucleophilic aromatic substitution (SNAr), halides are the archetypal leaving groups. However, under specific circumstances, a nitro group can also be displaced by a nucleophile, a reaction known as ipso-substitution. This reactivity is particularly observed in highly electron-deficient aromatic systems where the nitro group's departure is facilitated by the stabilization of the anionic Meisenheimer intermediate.

For a nitro group to function as a leaving group, the aromatic ring must be exceptionally activated by other potent electron-withdrawing substituents. While not extensively documented for this compound specifically, the displacement of a nitro group has been demonstrated in other activated pyridine systems. For instance, studies on methyl 3-nitropyridine-4-carboxylate have confirmed the good leaving group ability of the nitro group in SNAr reactions. researchgate.net This precedent suggests that under forceful reaction conditions with strong nucleophiles, the displacement of the C5-nitro group in this compound is mechanistically plausible, though displacement of the C2-chloro substituent is generally far more favorable.

The mechanism would proceed via the standard SNAr pathway:

Nucleophilic Attack: A nucleophile attacks the C5 carbon, which is electron-deficient due to the inductive and resonance effects of the ring nitrogen and the C2-chloro group. This forms a high-energy anionic intermediate known as a Meisenheimer complex.

Stabilization: The negative charge of the Meisenheimer complex is delocalized throughout the pyridine ring and is stabilized by the electron-withdrawing nature of the remaining substituents.

Expulsion of Leaving Group: Aromatization is restored by the expulsion of the leaving group. In this hypothetical case, the nitrite (B80452) ion (NO₂⁻) would be eliminated.

Vicarious Nucleophilic Substitution (VNS) at Adjacent Positions

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds, including nitropyridines. nih.gov This reaction allows for the formal substitution of a hydrogen atom by a nucleophile, typically a carbanion bearing a leaving group at its nucleophilic center. organic-chemistry.org

In this compound, the strong activating effect of the C5-nitro group makes the adjacent C6 position, which bears a hydrogen atom, susceptible to VNS. The reaction mechanism involves the addition of a carbanion (e.g., from chloromethyl phenyl sulfone) to the C6 position, forming an anionic σ-adduct. nih.gov This is followed by a base-induced β-elimination of HX (e.g., HCl) from the adduct to yield the substituted product, thereby restoring aromaticity. nih.govorganic-chemistry.org

The regioselectivity of VNS is dictated by the nitro group, with substitution occurring at the ortho and para positions that are unsubstituted with other leaving groups. organic-chemistry.org For this compound, the C2 (para) and C4 (ortho) positions are already substituted, leaving the C6 (ortho) position as the sole site for VNS. This makes the reaction highly regioselective.

| Nucleophile Precursor | Carbanion | Leaving Group (on Carbanion) | Expected VNS Product at C6 |

| Chloromethyl phenyl sulfone | ⁻CH(Cl)SO₂Ph | Cl | 2-Chloro-6-(phenylsulfonylmethyl)-4-isopropoxy-5-nitropyridine |

| Chloroacetonitrile | ⁻CH(Cl)CN | Cl | 2-(2-Chloro-4-isopropoxy-5-nitropyridin-6-yl)acetonitrile |

| tert-Butyl chloroacetate | ⁻CH(Cl)CO₂tBu | Cl | tert-Butyl 2-(2-Chloro-4-isopropoxy-5-nitropyridin-6-yl)acetate |

Reactivity at the Isopropoxy Position (C4)

The isopropoxy group at the C4 position is generally the least reactive site for substitution on the this compound ring under nucleophilic conditions.

Cleavage Reactions of the Isopropoxy Ether

Cleavage of the C4-O bond of the isopropoxy ether is not a typical reaction under standard nucleophilic substitution conditions. Aryl ethers are generally stable, and their cleavage requires harsh reagents such as strong proton acids (e.g., HBr, HI) or potent Lewis acids. These conditions are often not compatible with the other functional groups on the pyridine ring and are not characteristic of SNAr or VNS reactions. Therefore, cleavage of the isopropoxy group is not a commonly encountered or synthetically useful reaction for this molecule.

Displacement of the Isopropoxy Group as a Leaving Group

The isopropoxy group is a very poor leaving group in nucleophilic aromatic substitution. For an SNAr reaction to proceed, the leaving group must be able to stabilize a negative charge. The isopropoxide anion (⁻O-iPr) is a strong base, making it a poor leaving group compared to the chloride ion (Cl⁻), which is the conjugate base of a strong acid. Consequently, nucleophilic attack on this compound will overwhelmingly favor the displacement of the chloride at the C2 position over the displacement of the isopropoxy group at the C4 position.

Regioselectivity and Chemoselectivity in Nucleophilic Attack

The pattern of substitution on this compound creates a distinct hierarchy of reactivity, leading to high regioselectivity and chemoselectivity in nucleophilic attack.

Electronic Effects of Substituents

The reactivity of the pyridine ring is governed by the interplay of the electronic effects of the ring nitrogen and the various substituents.

Pyridine Nitrogen: The nitrogen atom is more electronegative than carbon and acts as an electron sink, inductively withdrawing electron density from the ring. This makes the pyridine ring inherently more electron-deficient (π-deficient) than benzene (B151609) and thus more susceptible to nucleophilic attack. It particularly activates the ortho (C2, C6) and para (C4) positions, as the negative charge of the Meisenheimer intermediate can be stabilized on the electronegative nitrogen atom through resonance. stackexchange.comechemi.com

C5-Nitro Group: The nitro group is a powerful activating group for nucleophilic aromatic substitution. libretexts.org It withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This effect significantly lowers the energy of the anionic Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. Its activating influence is most pronounced at the ortho (C4, C6) and para (C2) positions.

C2-Chloro Group: The chlorine atom is an electronegative element that withdraws electron density through its inductive effect (-I), further activating the ring to nucleophilic attack. Crucially, it is an excellent leaving group in SNAr reactions.

C4-Isopropoxy Group: The isopropoxy group has a dual electronic effect. It is inductively withdrawing (-I) due to the oxygen atom's electronegativity but is electron-donating through resonance (+M) via its lone pairs. In the context of nucleophilic attack, its primary role is defined by its poor leaving group ability.

Summary of Electronic Effects and Reactivity:

The combined electronic effects result in the following hierarchy of reactive sites for nucleophilic attack:

C2 Position: This position is highly activated, being para to the C5-nitro group and ortho to the ring nitrogen. It also bears an excellent leaving group (Cl⁻). This makes it the most probable site for a standard SNAr reaction.

C6 Position: This position is activated, being ortho to both the ring nitrogen and the C5-nitro group. As it bears a hydrogen atom, it is the exclusive site for Vicarious Nucleophilic Substitution (VNS).

C4 Position: While electronically activated (ortho to both the ring nitrogen and the C5-nitro group), this position bears a very poor leaving group (⁻O-iPr), making its substitution highly unlikely under typical SNAr conditions.

| Position | Substituent | Inductive Effect | Resonance Effect | Leaving Group Ability | Overall Impact on Nucleophilic Attack |

| 1 | Nitrogen | -I | -M | N/A | Strong activation of C2, C4, C6 |

| 2 | Chloro | -I | +M (weak) | Excellent | Highly activated site for SNAr |

| 4 | Isopropoxy | -I | +M | Very Poor | Deactivated for SNAr due to poor leaving group |

| 5 | Nitro | -I | -M | Poor (possible) | Strong activation of C2, C4, C6 |

Steric Hindrance Effects of the Isopropoxy Group

The isopropoxy group at the C4 position of this compound exerts a notable steric influence on the reactivity of the pyridine ring. This bulky alkyl group can hinder the approach of nucleophiles to the adjacent C3 and C5 positions, as well as influence the rate of substitution at the C2 and C6 positions.

In nucleophilic aromatic substitution (SNAr) reactions, the regioselectivity is significantly governed by the electronic effects of the substituents. However, steric hindrance can also play a crucial role. For instance, in related 3-substituted 2,6-dichloropyridines, bulky substituents at the 3-position have been shown to direct nucleophilic attack towards the less hindered 6-position. While the isopropoxy group is at the C4 position in the title compound, its spatial bulk, composed of a central oxygen atom bonded to two methyl groups and a hydrogen atom, extends into the space surrounding the pyridine ring.

This steric bulk can influence the approach of reagents to the nitro group at the C5 position and the chlorine atom at the C2 position. While the primary site for nucleophilic attack on the pyridine ring is typically the C2 or C6 position due to electronic activation by the ring nitrogen and the electron-withdrawing nitro group, a bulky nucleophile might experience steric repulsion from the isopropoxy group. This effect would be more pronounced for reactions at the C3 or C5 positions, should they be potential reaction sites under specific conditions.

The steric hindrance of the isopropoxy group is more significant than that of a methoxy (B1213986) group due to the presence of the two methyl groups. This increased bulk can be a determining factor in the regioselectivity of reactions where multiple sites of attack are electronically favored. For example, in reactions where a nucleophile could potentially attack either the C2 or C6 position (if it were unsubstituted), the presence of the isopropoxy group at C4 would likely have a more pronounced effect on the approach to the C3 and C5 positions.

Transformations of the Nitro Group

The nitro group at the C5 position is a key functional group that can undergo a variety of transformations, significantly increasing the synthetic utility of this compound.

Reduction to Amino and Other Nitrogen-Containing Functionalities

The reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using a variety of reducing agents. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) and chemical reduction with metals in acidic media (e.g., Fe/HCl, Sn/HCl).

For substituted nitropyridines, the choice of reducing agent can be crucial to avoid side reactions. For instance, in the reduction of 4-nitropyridine (B72724) N-oxide, different products such as 4,4'-azodipyridine, 4,4'-azodipyridine N,N-dioxide, or 4-aminopyridine (B3432731) can be obtained depending on the stoichiometry of the TiCl₄/SnCl₂ reagent used.

The general scheme for the reduction of the nitro group to an amino group is as follows:

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol | 4-Isopropoxy-5-amino-2-chloropyridine |

| Fe, HCl | Aqueous Ethanol | 4-Isopropoxy-5-amino-2-chloropyridine |

| SnCl₂, HCl | Concentrated HCl | 4-Isopropoxy-5-amino-2-chloropyridine |

The resulting 5-amino-2-chloro-4-isopropoxypyridine is a versatile intermediate. The amino group can be further functionalized, for example, through diazotization followed by substitution, allowing for the introduction of a wide range of other functional groups.

Partial reduction of the nitro group can also lead to other nitrogen-containing functionalities such as nitroso or hydroxylamino groups, although these are often reactive intermediates that can be further transformed.

Reactions Involving the Aromatic Nitro Group

Beyond reduction, the aromatic nitro group in this compound activates the pyridine ring for nucleophilic aromatic substitution. The strong electron-withdrawing nature of the nitro group, particularly from the ortho (C4) and para (C6 and C2) positions relative to its location, facilitates the attack of nucleophiles.

Nucleophilic aromatic substitution on nitropyridines is a well-established reaction. The attack of a nucleophile typically occurs at the positions ortho or para to the nitro group. In the case of this compound, the chlorine atom at the C2 position is activated by the C5-nitro group, making it a prime site for nucleophilic displacement.

Reactions of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, participating in reactions such as N-oxidation, protonation, and the formation of Lewis acid adducts.

N-Oxidation Reactions

The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). The synthesis of 2-chloro-4-nitropyridine-N-oxide is achieved by the nitration of 2-chloropyridine-N-oxide. A similar strategy could potentially be applied to an appropriately substituted precursor to yield this compound-N-oxide.

The formation of the N-oxide has a significant impact on the reactivity of the pyridine ring. The N-oxide group is electron-donating by resonance and electron-withdrawing by induction. This modification can alter the regioselectivity of subsequent reactions. For instance, the N-oxide can be deoxygenated, providing a route to pyridines that might be difficult to synthesize directly.

Protonation and Lewis Acid Adduct Formation

As a base, the pyridine nitrogen can be protonated by acids to form a pyridinium (B92312) salt. This protonation deactivates the pyridine ring towards electrophilic substitution and further activates it towards nucleophilic attack by increasing its electron deficiency.

The pyridine nitrogen can also coordinate with Lewis acids. This interaction is a key aspect of many catalytic processes involving pyridine derivatives. The formation of a Lewis acid adduct enhances the electron-withdrawing nature of the pyridine ring, making it more susceptible to nucleophilic attack. For example, zinc-based Lewis acids have been used to activate pyridines for nucleophilic aromatic substitution. This activation makes the pyridine core more electron-deficient, particularly at the C2 and C4 positions.

Derivatization and Advanced Chemical Transformations

Cross-Coupling Reactions at the Chloro Position

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated by the electron-withdrawing effects of both the ring nitrogen and the adjacent nitro group, making it an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions. These transformations are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, significantly expanding the molecular complexity and diversity of the core structure.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organic halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyonedalabs.com For 2-Chloro-4-isopropoxy-5-nitropyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl substituents at the C2 position.

The general catalytic cycle involves three key steps: oxidative addition of the chloro-nitropyridine to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides. organic-chemistry.orgnih.gov Highly active catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, have been developed to efficiently couple challenging heterocyclic substrates. organic-chemistry.org

While specific studies on this compound are not extensively documented, the reactivity of similar 2-chloropyridine (B119429) derivatives is well-established. For instance, the coupling of various 2-chloropyridines with arylboronic acids proceeds efficiently, demonstrating the viability of this transformation.

Table 1: Examples of Suzuki-Miyaura Coupling with 2-Chloropyridine Derivatives

| Electrophile | Nucleophile | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 99 |

| 5-Amino-2-chloropyridine | 2,6-Dimethylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 82 |

This table presents data from analogous reactions to illustrate the potential synthetic outcomes.

Beyond the Suzuki reaction, several other palladium- or nickel-catalyzed cross-coupling methods can be employed to form C-C bonds at the C2 position.

Stille Coupling: This reaction pairs the organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups, although the toxicity of tin reagents is a significant drawback. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction forms a substituted alkene through the coupling of the halide with an alkene in the presence of a base. researchgate.netorganic-chemistry.org This method is highly effective for vinylation of the pyridine ring. nih.gov

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It is a powerful method, though the high reactivity of Grignard reagents can limit functional group compatibility. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling involves an organosilane as the nucleophilic partner, activated by a fluoride (B91410) source or a base. researchgate.netwikipedia.org Organosilanes are less toxic and more stable than organostannanes, making this an attractive alternative to the Stille reaction. wikipedia.orgnih.gov

These reactions collectively provide a versatile toolkit for introducing diverse carbon-based functionalities onto the this compound scaffold.

Table 2: Overview of C-C Cross-Coupling Reactions for Chloro-Heteroarenes

| Reaction | Nucleophile Type | Typical Catalyst | Key Features & Considerations |

|---|---|---|---|

| Stille | Organostannane (R-SnR'₃) | Palladium | High functional group tolerance; toxic tin reagents. wikipedia.org |

| Heck | Alkene (R-CH=CH₂) | Palladium | Forms substituted alkenes; often highly stereoselective. organic-chemistry.org |

| Kumada | Grignard Reagent (R-MgX) | Nickel or Palladium | Highly reactive nucleophiles; limited functional group tolerance. wikipedia.org |

| Hiyama | Organosilane (R-SiR'₃) | Palladium | Low toxicity of silicon reagents; requires fluoride activation. rsc.org |

This table summarizes general features of reactions applicable to the target compound.

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the premier method. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines by reacting an aryl halide with a primary or secondary amine in the presence of a strong base. acsgcipr.org This transformation is crucial for synthesizing 2-amino-4-isopropoxy-5-nitropyridine derivatives, which are valuable intermediates in medicinal chemistry.

The catalytic cycle is similar to C-C coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The development of specialized, sterically hindered phosphine ligands has been critical to the reaction's success, enabling the coupling of a wide range of amines and even ammonia (B1221849) equivalents with heteroaryl chlorides. wikipedia.orgacsgcipr.org The reaction conditions are generally mild and tolerate a broad scope of functional groups. While direct amination of this compound is not explicitly detailed, the successful coupling of various amines with other 2-chloronitropyridine systems suggests high applicability. guidechem.com

Modification of the Isopropoxy Side Chain

The isopropoxy group at the C4 position provides another handle for chemical modification, either through its complete removal (dealkylation) to unmask a hydroxyl group or through direct functionalization of the isopropyl moiety itself.

Cleavage of the ether linkage to convert the isopropoxy group into a hydroxyl group is a common transformation. This is typically achieved under strong acidic conditions. masterorganicchemistry.comlibretexts.org Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) can protonate the ether oxygen, making it a good leaving group. A subsequent nucleophilic attack by the halide ion on the isopropyl carbon via an Sₙ1 or Sₙ2 mechanism cleaves the C-O bond. openstax.org

Given the secondary nature of the isopropyl group, the reaction can proceed through a stable secondary carbocation (Sₙ1 pathway). libretexts.org The resulting 2-chloro-4-hydroxy-5-nitropyridine is a key intermediate, as the hydroxyl group can be used for further functionalization, such as O-alkylation or conversion to a triflate for subsequent cross-coupling reactions. Care must be taken, as the harsh acidic conditions required for ether cleavage could potentially affect other parts of the molecule.

Table 3: Common Reagents for Ether Dealkylation

| Reagent | Typical Conditions | Mechanism | Notes |

|---|---|---|---|

| HBr / HI | Aqueous acid, heat | Sₙ1 / Sₙ2 | Classic and effective method for alkyl ether cleavage. openstax.org |

| BBr₃ | Anhydrous CH₂Cl₂ | Lewis acid-assisted cleavage | Often used for demethylation but effective for other alkyl ethers. |

| Trifluoroacetic Acid (TFA) | Moderate temperature | Sₙ1 / E1 | Effective for ethers that can form stable carbocations. openstax.org |

Direct functionalization of the C-H bonds of the isopropyl group is a more advanced and challenging transformation. Such a reaction would allow for the introduction of new functional groups without altering the ether linkage. Recent advances in photocatalysis have enabled the selective oxidation of aryl alkyl ethers at the α-aryloxyalkyl position. rsc.orgresearchgate.net

This process typically involves a single-electron transfer from the electron-rich ether to an excited photocatalyst, generating a radical cation. Subsequent deprotonation at the tertiary C-H bond of the isopropyl group would yield a stabilized radical. This radical intermediate could then be trapped by various radical acceptors to form new C-C or C-heteroatom bonds. rsc.org While this represents a cutting-edge approach, its application would require careful optimization to ensure selectivity for the isopropyl C-H bond over other potentially reactive sites in the this compound molecule.

Synthesis of Polyheterocyclic Systems

Annulation Reactions

There is no available research data on the use of this compound in annulation reactions to form polyheterocyclic systems.

Condensation Reactions

Information regarding the participation of this compound in condensation reactions for the synthesis of polyheterocyclic compounds is not present in the surveyed literature.

Selective Functionalization Strategies for Multi-Substituted Pyridines

Specific strategies for the selective functionalization of this compound to create more complex, multi-substituted pyridine derivatives have not been described in the available scientific reports.

Computational and Theoretical Studies

Quantum Chemical Calculations

Electronic Structure Analysis (HOMO-LUMO Profiles)

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

No published data is available.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

No published data is available.

Mechanistic Investigations using Computational Methods

Elucidation of Reaction Pathways and Transition States

No published data is available.

Prediction of Regio- and Stereoselectivity

No published data is available.

QSAR and QSPR Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods that aim to correlate the structural or property-based features of a series of compounds with their biological activity or chemical properties, respectively. For QSPR studies to be relevant to the chemical behavior of 2-Chloro-4-isopropoxy-5-nitropyridine, a dataset of related molecules with experimentally determined properties would be required. These properties could include, for example, solubility, boiling point, or reactivity metrics.

A hypothetical QSPR study on a series of substituted nitropyridines, including this compound, would involve calculating various molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical model could be developed to predict the chemical properties of new compounds in the series.

Table 1: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Type | Examples |

|---|---|

| Constitutional | Molecular weight, Number of atoms, Number of rings |

| Topological | Wiener index, Randić index |

| Geometrical | Molecular surface area, Molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

Despite the potential of these methods, no specific QSPR or QSAR studies focusing on the chemical behavior of this compound have been identified in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. An MD simulation of this compound could provide detailed information about its conformational dynamics, interactions with solvent molecules, and potential reaction pathways.

To perform an MD simulation, a force field is required to describe the potential energy of the system as a function of its atomic coordinates. This force field contains parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would then solve Newton's equations of motion for the system, generating a trajectory of atomic positions and velocities over time.

Analysis of this trajectory could reveal:

Conformational Preferences: The preferred three-dimensional arrangements of the isopropoxy group relative to the pyridine (B92270) ring.

Solvation Structure: The arrangement of solvent molecules around the solute, providing insights into its solubility.

Reactivity Insights: By simulating the approach of a reactant molecule, it is possible to study the initial stages of a chemical reaction and identify potential interaction sites.

However, a review of the available literature indicates that no specific molecular dynamics simulation studies have been published for this compound. While MD simulations are common for a wide range of chemical systems, this particular compound has not been the subject of such an investigation in the accessible scientific record.

Role As a Versatile Synthetic Intermediate

Precursor for Advanced Heterocyclic Compounds

While specific examples of advanced heterocyclic compounds synthesized directly from 2-Chloro-4-isopropoxy-5-nitropyridine are not readily found in the literature, the reactivity of its functional groups allows for postulation of its role. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group and the pyridine (B92270) ring nitrogen, making it a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various nucleophiles, leading to the formation of more complex heterocyclic systems.

For instance, reactions with amines, thiols, or alcohols could displace the chloride to form substituted aminopyridines, thiopyridines, or alkoxypyridines, respectively. These products can then undergo further transformations. The nitro group can be reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, such as imidazopyridines or triazolopyridines, which are common scaffolds in medicinal chemistry. The isopropoxy group generally serves as a directing group and can influence the regioselectivity of further reactions.

Building Block for Complex Organic Molecules

As a functionalized pyridine, this compound can serve as a versatile building block for constructing more complex organic molecules. The reactive chloro and nitro groups offer handles for sequential chemical modifications.

The inherent reactivity of similar 2-chloronitropyridine scaffolds is well-established. For example, in related compounds like 2-chloro-4-methyl-5-nitropyridine, the chlorine atom is readily displaced, and the nitro group can be a precursor to an amino group. guidechem.comnbinno.com This dual functionality allows for a stepwise construction approach. First, the chloro group can be substituted, and then the nitro group can be transformed to introduce another point of diversity or for further annulation reactions. This strategic, stepwise functionalization is crucial in the multi-step synthesis of complex target molecules, including active pharmaceutical ingredients (APIs). nbinno.com

Table 1: Potential Reactions and Products

| Reactant Type | Potential Reaction | Resulting Functional Group |

|---|---|---|

| Primary/Secondary Amine | Nucleophilic Aromatic Substitution | 2-Amino-4-isopropoxy-5-nitropyridine derivative |

| Thiol | Nucleophilic Aromatic Substitution | 2-Thioether-4-isopropoxy-5-nitropyridine derivative |

| Alcohol/Phenol | Nucleophilic Aromatic Substitution | 2-Ether-4-isopropoxy-5-nitropyridine derivative |

Intermediate in the Synthesis of Fine Chemicals

The term "fine chemicals" refers to complex, pure chemical substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. Halogenated and nitrated pyridines are significant intermediates in these industries. guidechem.comglobethesis.comgoogle.comgoogle.com For example, 2-chloro-5-nitropyridine (B43025) is a known key intermediate for various medicines and pesticides. google.comgoogle.com

By analogy, this compound would be classified as an important intermediate. The combination of its functional groups allows for tailored modifications to produce high-value molecules. The displaceable chlorine atom and the transformable nitro group provide pathways to a wide array of derivatives. guidechem.com The isopropoxy group can modify the solubility and electronic properties of the final product, which can be critical for its intended application, for instance, in tuning the biological activity of a pharmaceutical or agrochemical compound. The synthesis of such intermediates is a crucial step in the production chain of many fine chemicals. nbinno.com

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions

The academic contributions in the field of substituted pyridines underscore their significance as core structural motifs in a vast array of functional molecules, from pharmaceuticals to advanced materials. Pyridine (B92270) derivatives are recognized as crucial components in medicinal chemistry and agrochemicals. nih.gov The development of efficient synthetic routes to access these scaffolds is a central theme in contemporary organic chemistry. Research has highlighted the importance of modular methods for preparing highly substituted pyridines, allowing for systematic variation of substituents to fine-tune molecular properties. nih.gov The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups like the nitro group, presents both challenges and opportunities for selective functionalization. nih.govresearchgate.net Key contributions in this area involve the exploration of nucleophilic aromatic substitution (SNAr) reactions, transition-metal-catalyzed cross-coupling, and direct C-H functionalization, which collectively provide a toolbox for accessing diverse pyridine derivatives. researchgate.netnih.gov

Challenges and Opportunities in the Synthesis of Highly Substituted Pyridines

The synthesis of polysubstituted pyridines is a formidable challenge in organic chemistry, primarily due to issues of regioselectivity. acs.orgresearchgate.net The inherent electronic properties of the pyridine ring often lead to mixtures of isomers, necessitating complex purification procedures or the use of pre-functionalized starting materials. nih.gov Traditional methods for pyridine synthesis, such as the condensation of carbonyl compounds, may not be compatible with a wide range of functional groups. nih.gov

For a molecule like 2-Chloro-4-isopropoxy-5-nitropyridine, the regioselective introduction of four different substituents onto the pyridine core presents a significant synthetic hurdle. A plausible synthetic strategy could involve a multi-step sequence, potentially starting from a simpler pyridine derivative. For instance, a common route to analogous compounds like 2-chloro-5-nitropyridine (B43025) involves the nitration of 2-aminopyridine (B139424), followed by diazotization and hydrolysis to 2-hydroxy-5-nitropyridine (B147068), and subsequent chlorination. globethesis.comdissertationtopic.netgoogle.com Introducing the isopropoxy group at the C4 position would require an additional strategic step, possibly via nucleophilic substitution on a precursor with a suitable leaving group at C4.

Despite these challenges, significant opportunities are emerging from the development of novel synthetic methodologies.

Modular Synthesis: Cascade reactions and copper-catalyzed cross-coupling methods are enabling the assembly of highly substituted pyridines from readily available starting materials with good functional group tolerance. nih.gov

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical approach that avoids the need for pre-functionalized substrates. researchgate.netbohrium.com For electron-deficient pyridines, radical-based methods like the Minisci reaction and photoredox catalysis are opening new avenues for late-stage functionalization. nih.govacs.org

Regioselective Strategies: The development of blocking groups and directing groups is providing solutions to the long-standing problem of regioselectivity in pyridine functionalization, enabling access to specific isomers that were previously difficult to obtain. acs.orgnih.gov

These advanced synthetic tools offer promising pathways for the efficient and controlled synthesis of complex pyridines like the title compound.

Emerging Research Directions in Reactivity and Mechanistic Understanding

The reactivity of this compound is expected to be dominated by its electron-deficient character, a consequence of the electron-withdrawing effects of the ring nitrogen and the nitro group. This electronic profile makes the pyridine ring highly susceptible to nucleophilic attack.

Key Areas of Reactivity:

| Position | Activating/Deactivating Groups | Expected Reactivity |

| C2 | Chlorine (leaving group), Ring Nitrogen | Highly activated towards Nucleophilic Aromatic Substitution (SNAr). |

| C4 | Isopropoxy group, Ring Nitrogen | Activated towards Nucleophilic Aromatic Substitution (SNAr), though the alkoxy group is generally a poorer leaving group than chloride. |

| C6 | Ring Nitrogen | Activated towards Nucleophilic Aromatic Substitution (SNAr). |

The primary emerging research direction for this and similar scaffolds is the exploration of selective nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C2 position is anticipated to be the most labile leaving group, readily displaced by a variety of nucleophiles. Mechanistic studies on related nitropyridines suggest that these reactions proceed through a Meisenheimer-type intermediate, where the negative charge is stabilized by the nitro group and the ring nitrogen. nih.govscirp.org

An intriguing area for investigation is the competitive reactivity between the C2-chloro and C4-isopropoxy groups. While chloride is typically a better leaving group than alkoxide, studies on analogous pyrimidine (B1678525) systems have shown that the alkoxy group can be displaced, particularly under forcing conditions or when the intermediate is stabilized. chemrxiv.org Understanding the factors that govern this selectivity is a key challenge.

Furthermore, the field is moving beyond traditional SNAr reactions. The development of radical-based C-H functionalization methods for electron-deficient heteroarenes provides an alternative pathway for modifying the pyridine core. nih.gov Investigating the regioselectivity of radical addition to the C3 and C6 positions of the this compound scaffold would be a valuable contribution to understanding the reactivity of such systems.

Prospects for Advanced Materials and Molecular Design Based on This Scaffold

The unique combination of functional groups on the this compound scaffold makes it an attractive building block for the design of advanced materials and novel molecular architectures.

Energetic Materials: The high nitrogen content and the presence of a nitro group suggest potential applications in the field of energetic materials. researchgate.net The pyridine ring can serve as a stable core for the construction of molecules with a high heat of formation. nih.govnih.gov The substituents on the ring can be used to tune the density, detonation properties, and thermal stability of the resulting materials. nih.govnih.gov

Organic Electronics: Polysubstituted pyridines are increasingly being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs). The electronic properties of the pyridine ring can be modulated by the substituents, influencing the HOMO/LUMO energy levels and charge transport characteristics of the material. acs.org The scaffold of this compound could be elaborated into more complex conjugated systems with tailored optoelectronic properties.

Ligand Design for Catalysis and Coordination Chemistry: Pyridine derivatives are fundamental ligands in coordination chemistry and catalysis. nih.govresearchgate.net The multiple substitution sites on the this compound ring allow for the synthesis of sterically and electronically diverse ligands. For example, the chloro and isopropoxy groups could be replaced with other coordinating moieties to create multidentate ligands for catalysis or the construction of metal-organic frameworks (MOFs). mdpi.com

The principles of molecular design can be effectively applied to this scaffold. The chloro, isopropoxy, and nitro groups each offer a handle for selective chemical modification, allowing for a modular approach to the synthesis of a library of derivatives with systematically varied properties. This tunability is a key advantage for developing structure-property relationships and optimizing the performance of materials for specific applications. mdpi.com

Q & A

What are the common synthetic routes for 2-chloro-4-isopropoxy-5-nitropyridine, and how do reaction conditions influence yield?

Level: Basic

Answer:

The synthesis of this compound typically involves sequential nitration, chlorination, and alkoxylation steps. A general approach includes:

Nitration : Introducing a nitro group at the 5-position of pyridine derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄).

Chlorination : Substitution at the 2-position using POCl₃ or PCl₅, often requiring anhydrous conditions to avoid hydrolysis.

Alkoxylation : Introducing the isopropoxy group at the 4-position via nucleophilic aromatic substitution (SNAr), typically using isopropyl alcohol and a base (e.g., K₂CO₃) under reflux .

Critical Factors :

- Temperature control during nitration prevents side reactions (e.g., over-nitration).

- Anhydrous chlorination conditions maximize Cl-substitution efficiency.

- Alkoxylation requires polar aprotic solvents (e.g., DMF) to stabilize transition states.

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced

Answer:

Contradictions in NMR or IR data often arise from tautomerism, solvent effects, or impurities. Methodological approaches include:

- Multi-Technique Validation : Cross-validate NMR (¹H/¹³C), IR, and mass spectrometry (HRMS) data. For example, discrepancies in nitro-group stretching (IR: ~1520 cm⁻¹) vs. aromatic C–H signals (NMR) may indicate incomplete functionalization .

- X-ray Crystallography : Resolve ambiguities via single-crystal diffraction. SHELXL refinement (e.g., twin-law correction for centrosymmetric pseudo-merohedral twinning) ensures accurate bond-length/angle measurements .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311+G(d,p)) to identify conformational isomers .

What safety protocols are essential for handling this compound?

Level: Basic

Answer:

Key safety measures derived from analogous nitro-chloropyridines include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335).

- Storage : Store in airtight containers at room temperature, away from incompatible materials (e.g., strong oxidizers).

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .

How does the nitro group influence the reactivity of this compound in cross-coupling reactions?

Level: Advanced

Answer:

The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for SNAr reactions while directing electrophilic substitution.

- Catalytic Cross-Coupling : Pd-catalyzed Suzuki-Miyaura coupling at the 2-chloro position is hindered by steric bulk from the isopropoxy group. Optimize using Buchwald-Hartwig conditions (e.g., XPhos ligand, 100°C) for C–N bond formation .

- Reduction Pathways : Selective nitro-to-amine reduction (e.g., H₂/Pd-C) enables downstream functionalization but risks dechlorination; use NH₄Cl to stabilize Cl-substituents .

What computational methods are suitable for predicting the biological activity of derivatives?

Level: Advanced

Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The nitro group’s electrostatic potential enhances binding to hydrophobic pockets.

- QSAR Modeling : Correlate substituent effects (e.g., Cl, NO₂, isopropoxy) with bioactivity using descriptors like LogP and Hammett constants (σ). Validate with leave-one-out cross-validation .

- ADMET Prediction : SwissADME predicts poor blood-brain barrier penetration (high polar surface area: ~90 Ų) but moderate hepatic stability .

How can researchers address low crystallinity in X-ray diffraction studies?

Level: Advanced

Answer:

- Crystallization Optimization : Screen solvents (e.g., EtOAc/hexane) using gradient cooling (1°C/hr).

- Twinned Data Correction : Apply SHELXD for structure solution and SHELXL for refinement with TWIN/BASF commands to model merohedral twinning .

- Disorder Modeling : Use PART instructions in SHELXL to resolve isopropoxy group rotational disorder .

What are the key differences in reactivity between this compound and its 4-chloro analog?

Level: Advanced

Answer:

-

Steric Effects : The isopropoxy group at C4 increases steric hindrance, reducing nucleophilic attack at C2 compared to 4-chloro analogs.

-

Electronic Effects : The nitro group at C5 enhances ring electron deficiency, accelerating SNAr at C2 but deactivating C4 for further substitution .

-

Comparative Data :

Position Substituent Hammett σ Reaction Rate (SNAr) C2 Cl +0.23 1.0 (reference) C4 OiPr -0.15 0.3 (relative to C2)

What methodologies validate purity in synthesized batches?

Level: Basic

Answer:

- HPLC : Use C18 columns (MeCN/H₂O gradient) with UV detection at 254 nm. Purity >97% is typical for research-grade material .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values.

- TLC : Monitor reaction progress using silica plates (CH₂Cl₂/MeOH 9:1); Rf ~0.6 for target compound .

How can contradictory bioassay results between in vitro and in vivo studies be resolved?

Level: Advanced

Answer:

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., nitro-reduced amines) in vivo that may differ from in vitro parent compounds .

- Dose-Response Refinement : Adjust in vivo dosing to account for pharmacokinetic factors (e.g., plasma protein binding).

- Statistical Analysis : Apply Fisher’s exact test to evaluate significance of discrepancies, ensuring n ≥ 3 replicates .

What strategies mitigate decomposition during long-term storage?

Level: Basic

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.